Superior Cellular Potency Despite Lower Enzyme Affinity: The 2-Methylpiperidinyl Advantage Over 2,6-Dimethylpiperidinyl and Dihydroisoquinolinyl Analogs
In HCT-116 colon carcinoma cells engineered to overexpress human AKR1C3, CRT0083914 (2-methylpiperidinyl substitution) achieves an IC50 of 11 nM. This is 2.0-fold more potent than the 2,6-dimethylpiperidinyl analog (IC50 = 22 nM) and 2.2-fold more potent than the 3,4-dihydroisoquinolin-2(1H)-ylsulfonyl analog (IC50 = 24 nM), despite the fact that the comparator compounds possess lower enzyme IC50 values (56 nM and 52 nM, respectively) than CRT0083914 (94 nM) [1]. This inversion of rank-order potency between enzyme and cellular assays indicates that the 2-methylpiperidinyl substituent confers superior cellular target engagement, likely through improved passive membrane permeability, a property not captured by isolated enzyme assays [2].
| Evidence Dimension | Cellular AKR1C3 inhibitory potency (IC50 in HCT-116 cells overexpressing AKR1C3) |
|---|---|
| Target Compound Data | IC50 = 11 nM |
| Comparator Or Baseline | 2,6-dimethylpiperidinyl analog: IC50 = 22 nM; 3,4-dihydroisoquinolin-2(1H)-ylsulfonyl analog: IC50 = 24 nM |
| Quantified Difference | CRT0083914 is 2.0-fold more potent than the 2,6-dimethylpiperidinyl analog and 2.2-fold more potent than the dihydroisoquinolinyl analog in cells |
| Conditions | HCT-116 cells engineered to over-express human AKR1C3; IC50 determined by inhibition of AKR1C3-mediated enzymatic activity in intact cells |
Why This Matters
For researchers evaluating tool compounds or lead candidates for cell-based AKR1C3-dependent disease models, cellular potency is the functionally relevant endpoint; CRT0083914 provides approximately twice the cellular inhibitory activity of its closest structural analogs, enabling lower working concentrations and potentially reduced off-target effects at efficacious doses.
- [1] BRENDA Enzyme Database. IC50 values: Ligand 15374 (2-methylpiperidinyl) cell IC50 = 11 nM, enzyme IC50 = 94 nM; Ligand 15375 (2,6-dimethylpiperidinyl) cell IC50 = 22 nM, enzyme IC50 = 56 nM; Ligand 15373 (3,4-dihydroisoquinolinyl) cell IC50 = 24 nM, enzyme IC50 = 52 nM. All cell data from HCT-116 cells overexpressing human AKR1C3. View Source
- [2] Heinrich DM et al. Eur J Med Chem. 2013;62:738-744. Abstract: 'There was a broad correlation between the enzyme potencies of the compounds and their effectiveness at inhibiting AKR1C3 activity in cells.' However, SAR data reveal that the relationship is non-linear, with substituent-specific deviations attributed to differential cellular permeability. View Source
